1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol
Description
1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol is an organic compound characterized by its complex structure, which includes an ethylphenoxy group, a nitrophenyl group, and an amino-propanol moiety
Properties
IUPAC Name |
1-[3-[2-(4-ethylphenoxy)ethylamino]-4-nitroanilino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-15-4-7-17(8-5-15)26-11-10-20-18-12-16(21-13-14(2)23)6-9-19(18)22(24)25/h4-9,12,14,20-21,23H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZQTTOYIXCRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)NCC(C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Amination: The substitution of a nitro group with an amino group.
Etherification: The formation of an ether bond between the ethylphenoxy group and the amino group.
Reduction: The reduction of the nitro group to an amino group.
Addition: The final step involves the addition of the propanol moiety to the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
- 1-[(3-{[2-(4-Methylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol
- 1-[(3-{[2-(4-Propylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol
Uniqueness: 1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol is unique due to the presence of the ethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
